molecular formula C15H23F2NO4 B15276784 (S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid

(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B15276784
M. Wt: 319.34 g/mol
InChI Key: WIOBFTPFJJWHIO-SNVBAGLBSA-N
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Description

(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a dearomatizing cyclization process . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the design and development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of advanced materials and specialty chemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both tert-butoxycarbonyl and difluoro groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H23F2NO4

Molecular Weight

319.34 g/mol

IUPAC Name

(4S)-2,2-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-6-4-14(5-7-18)9-15(16,17)8-10(14)11(19)20/h10H,4-9H2,1-3H3,(H,19,20)/t10-/m1/s1

InChI Key

WIOBFTPFJJWHIO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C[C@@H]2C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2C(=O)O)(F)F

Origin of Product

United States

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